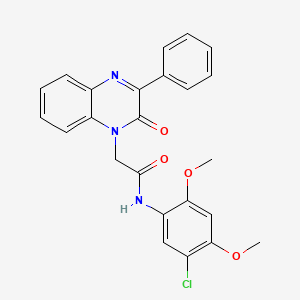
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O4 and its molecular weight is 449.89. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has identified compounds related to N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide with potent antimicrobial and antifungal properties. For example, derivatives have been synthesized and evaluated for in vitro antibacterial activity against pathogens like E. coli, S. aureus, K. pneumoniae, P. aeruginosa, and antifungal activity against C. albicans, A. niger, and A. flavus. Specific compounds within this series have shown significant activity against both bacterial and fungal strains, highlighting their potential as antimicrobial and antifungal agents (Kumar et al., 2012); (Kumar et al., 2013).
Anticancer and Antiplasmodial Properties
Novel acetamide derivatives, including those structurally related to N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide, have been explored for their potential anticancer properties. Studies have demonstrated that some of these compounds exhibit significant in vitro anticancer activity against various cancer cell lines, suggesting a promising avenue for the development of new anticancer therapies. Additionally, certain derivatives have been evaluated for antiplasmodial properties, indicating potential as antimalarial agents (Ahmed et al., 2018); (Mphahlele et al., 2017).
Structural and Molecular Docking Studies
Structural analysis and molecular docking studies on related compounds provide insights into their potential mechanisms of action. These studies are crucial for understanding how these compounds interact with biological targets, paving the way for the design and optimization of more effective therapeutic agents. Molecular docking, in particular, has been used to predict the binding affinities and modes of interaction of these compounds with various biological targets, offering valuable information for drug design processes (Sharma et al., 2018).
Anti-inflammatory Activities
Compounds structurally related to N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide have also been investigated for their anti-inflammatory properties. Synthesis and evaluation of these compounds have shown promising anti-inflammatory activity, indicating their potential use in the treatment of inflammatory conditions (Alagarsamy et al., 2015).
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-20-13-21(32-2)18(12-16(20)25)26-22(29)14-28-19-11-7-6-10-17(19)27-23(24(28)30)15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOIEUMRQKDXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2429719.png)
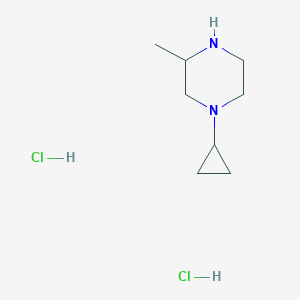
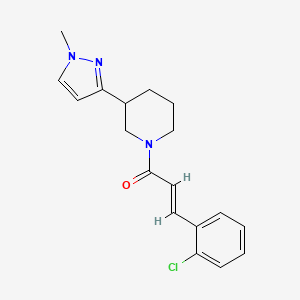
![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid](/img/structure/B2429725.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide](/img/structure/B2429727.png)
![isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2429729.png)
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide](/img/structure/B2429730.png)
![(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2429731.png)
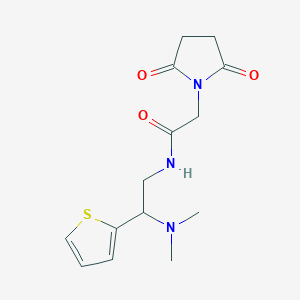
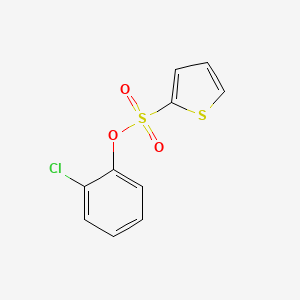
![3-{[2-(Benzoylamino)acetyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2429737.png)
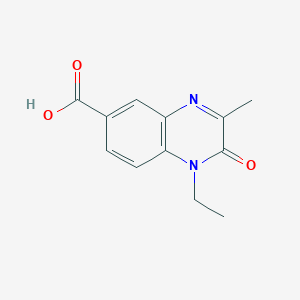
![8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429742.png)